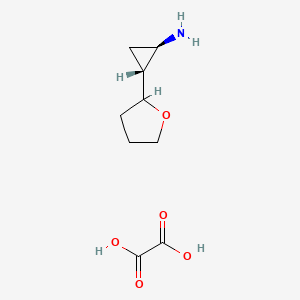

Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine

Description

Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine is a molecular complex comprising oxalic acid (C₂H₂O₄) and a chiral cyclopropane-based amine, (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine (C₈H₁₅NO). This compound likely exists as a salt or co-crystal, leveraging oxalic acid’s diacidic nature to stabilize the amine via proton transfer. The cyclopropane ring fused with a tetrahydrofuran (oxolan) substituent introduces steric strain and polarity, which may enhance solubility and reactivity compared to non-oxygenated analogs. Such structural features are critical in pharmaceutical intermediates, where cyclopropane motifs are valued for their conformational rigidity and bioactivity .

Properties

IUPAC Name |

oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2H2O4/c8-6-4-5(6)7-2-1-3-9-7;3-1(4)2(5)6/h5-7H,1-4,8H2;(H,3,4)(H,5,6)/t5-,6-,7?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJGVYKDQYCFA-DXLXMOALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CC2N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)[C@@H]2C[C@H]2N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine typically involves multi-step organic reactions. One possible route could involve the cyclopropanation of an oxolan derivative followed by amination and subsequent reaction with oxalic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions could lead to the formation of simpler amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to act as a ligand in various biological processes. Research indicates that derivatives of oxalic acid can exhibit anti-inflammatory and analgesic properties. For instance, oxalamides derived from oxalic acid have been investigated for their potential use as pharmaceuticals targeting specific biological pathways .

Coordination Chemistry

(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine can function as a bidentate ligand in coordination complexes. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material synthesis. The chelation process allows for the stabilization of metal ions, which is crucial in catalyzing various organic reactions .

Organic Synthesis

Oxalic acid derivatives are often utilized in organic synthesis as intermediates or reagents. The compound can participate in reactions such as acylation and esterification, facilitating the formation of complex organic molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Case Study 1: Antiviral Activity

A study highlighted the antiviral properties of oxalamide derivatives, demonstrating their effectiveness against HIV by inhibiting viral entry through specific receptor interactions. This research underscores the significance of oxalic acid derivatives in developing new antiviral agents .

Case Study 2: Catalytic Applications

Research on the use of (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine as a ligand in catalytic systems showed enhanced reaction rates and selectivity in cross-coupling reactions. The compound's ability to stabilize metal catalysts was crucial for improving yields in synthetic processes .

Case Study 3: Environmental Applications

Oxalic acid has been explored for its role in environmental remediation, particularly in removing heavy metals from contaminated water sources. The chelating properties of oxalic acid facilitate the extraction of toxic metals, making it a valuable tool for environmental scientists .

Mechanism of Action

The mechanism of action for oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related cyclopropanamine derivatives:

Key Comparative Insights

Substituent Effects :

- The oxolan-2-yl group in the target compound introduces an ether oxygen, enhancing solubility in polar solvents compared to halogenated (e.g., bromo, fluoro) or aromatic substituents .

- Trifluoromethyl () and bromopyridinyl () groups are electron-withdrawing, reducing amine basicity and altering reactivity in coupling reactions.

Physicochemical Properties :

Pharmaceutical Relevance :

Biological Activity

Oxalic acid; (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine is a complex organic compound that has garnered attention for its potential biological activity. This compound combines the properties of oxalic acid with a cyclopropane derivative, making it a subject of interest in various fields including medicinal chemistry and biochemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The chemical structure of oxalic acid; (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine can be represented as follows:

This structure features a cyclopropane ring which is significant for its reactivity and interaction with biological targets.

Physical Properties

- Molecular Weight : 189.22 g/mol

- Solubility : Soluble in water and organic solvents

- Stability : Stable under normal conditions but sensitive to strong oxidizing agents

The biological activity of oxalic acid; (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may bind to receptors that modulate physiological responses, influencing processes such as neurotransmission or inflammation.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that cyclopropane derivatives may have neuroprotective effects, which could be explored for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of oxalic acid; (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine demonstrated significant inhibition against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 70 µg/mL |

This study suggests that the compound could be further developed into an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Another research project evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The findings revealed:

- A reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups.

- Improvement in clinical scores and joint swelling after treatment with the compound over four weeks.

These results indicate potential for use in managing inflammatory conditions .

Comparison with Similar Compounds

To better understand the unique properties of oxalic acid; (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid | Moderate antimicrobial | Less potent than target compound |

| (1R,2R)-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid | Weak anti-inflammatory | Similar structure, less activity |

This table highlights the enhanced biological activity of the target compound compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.